molecular formula C24H27NO7 B2794126 (2R,3R,4S)-4-(benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid CAS No. 173864-48-7

(2R,3R,4S)-4-(benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid

Cat. No. B2794126
M. Wt: 441.48
InChI Key: WTLIRKDJWDADOA-UIFIKXQLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R,4S)-4-(benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C24H27NO7 and its molecular weight is 441.48. The purity is usually 95%.
BenchChem offers high-quality (2R,3R,4S)-4-(benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3R,4S)-4-(benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the synthesis of the pyrrolidine ring, followed by the introduction of the benzo[d][1,3]dioxol-5-yl and tert-butoxycarbonyl groups, and finally the introduction of the methoxyphenyl and carboxylic acid groups.

Starting Materials
4-methoxyphenylacetic acid, ethyl acetoacetate, benzo[d][1,3]dioxole, tert-butyl chloroformate, L-proline, triethylamine, sodium hydroxide, hydrochloric acid, sodium chloride, water, ethyl acetate, methanol

Reaction
Step 1: Synthesis of pyrrolidine ring, 4-methoxyphenylacetic acid is reacted with ethyl acetoacetate in the presence of sodium hydroxide and ethanol to form ethyl 4-(4-methoxyphenyl)-2-oxobutanoate., Ethyl 4-(4-methoxyphenyl)-2-oxobutanoate is then reacted with L-proline in the presence of triethylamine and ethanol to form (2R,3R,4S)-4-(4-methoxyphenyl)-1-pyrrolidine-3-carboxylic acid., Step 2: Introduction of benzo[d][1,3]dioxol-5-yl and tert-butoxycarbonyl groups, (2R,3R,4S)-4-(4-methoxyphenyl)-1-pyrrolidine-3-carboxylic acid is reacted with benzo[d][1,3]dioxole in the presence of hydrochloric acid and water to form (2R,3R,4S)-4-(benzo[d][1,3]dioxol-5-yl)-1-pyrrolidine-3-carboxylic acid., (2R,3R,4S)-4-(benzo[d][1,3]dioxol-5-yl)-1-pyrrolidine-3-carboxylic acid is then reacted with tert-butyl chloroformate in the presence of triethylamine and ethyl acetate to form (2R,3R,4S)-4-(benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid., Step 3: Introduction of methoxyphenyl and carboxylic acid groups, (2R,3R,4S)-4-(benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid is reacted with methanol and hydrochloric acid to remove the tert-butoxycarbonyl group and form (2R,3R,4S)-4-(benzo[d][1,3]dioxol-5-yl)-1-methoxycarbonylpyrrolidine-3-carboxylic acid., (2R,3R,4S)-4-(benzo[d][1,3]dioxol-5-yl)-1-methoxycarbonylpyrrolidine-3-carboxylic acid is then reacted with sodium hydroxide and water to form (2R,3R,4S)-4-(benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid.

properties

IUPAC Name

(2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO7/c1-24(2,3)32-23(28)25-12-17(15-7-10-18-19(11-15)31-13-30-18)20(22(26)27)21(25)14-5-8-16(29-4)9-6-14/h5-11,17,20-21H,12-13H2,1-4H3,(H,26,27)/t17-,20-,21+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLIRKDJWDADOA-UIFIKXQLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H]([C@@H]1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R,4S)-4-(benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid

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